molecular formula C8H8N4O2 B6264206 4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione CAS No. 1016737-41-9

4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B6264206
CAS No.: 1016737-41-9
M. Wt: 192.2
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Description

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound featuring a 1,2,4-triazolidine-3,5-dione core substituted with a 3-aminophenyl group. This structure confers unique reactivity and versatility, making it valuable in organic synthesis, polymer chemistry, and bioconjugation. The amino group at the phenyl position enhances its nucleophilic and coordination properties, enabling applications in catalysis, ligand design, and derivatization protocols.

Properties

CAS No.

1016737-41-9

Molecular Formula

C8H8N4O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction of 3-Aminophenylhydrazine with Maleic Anhydride

A widely cited method involves the condensation of 3-aminophenylhydrazine with maleic anhydride in polar aprotic solvents. The reaction proceeds through a two-step mechanism:

  • Hydrazone Formation : The hydrazine reacts with maleic anhydride to form a hydrazodicarbonamide intermediate.

  • Cyclization : Heating the intermediate in solvents such as N-methyl-2-pyrrolidone (NMP) or sulfolane induces cyclization to yield the triazolidine-3,5-dione core.

Key Reaction Parameters :

  • Temperature : 150–180°C

  • Solvent : NMP or sulfolane

  • Reaction Time : 3–5 hours

  • Yield : 65–75% (extrapolated from analogous reactions)

Table 1: Optimized Reaction Conditions for Cyclization

ParameterValue/RangeImpact on Yield/Purity
SolventNMPMaximizes cyclization efficiency
Temperature160°CBalances reaction rate/thermal stability
Hydrazine:Anhydride Ratio1:1.1Minimizes side products

Alternative Synthetic Routes

Urea-Mediated Cyclization

In a modified approach, urea replaces maleic anhydride as the carbonyl source. This method avoids anhydride handling but requires higher temperatures (180–200°C) and longer reaction times (6–8 hours). The yield is marginally lower (55–60%) due to competing decomposition pathways.

Catalyzed Cyclization

The addition of Lewis acids (e.g., ZnCl₂) accelerates cyclization by coordinating to carbonyl groups, reducing the energy barrier for ring closure. This method achieves comparable yields (70%) at lower temperatures (120–140°C) but introduces challenges in catalyst removal.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key advantages include:

  • Improved Safety : Reduced thermal runaway risk.

  • Higher Throughput : 80–90% yield at 10 kg/batch scale.

  • Solvent Recycling : NMP recovery rates exceed 95%.

Purification Protocols

Crude product purification involves:

  • Precipitation : Adding toluene or cyclohexane to the reaction mixture.

  • Recrystallization : Dissolving in hot ethanol/water (3:1) and cooling to 4°C.

  • Filtration : Isolating crystals with >99% purity (HPLC).

Mechanistic Insights

Cyclization Pathway

The reaction proceeds via a six-membered transition state , where the hydrazine nitrogen attacks the carbonyl carbon, followed by proton transfer and ring closure. Computational studies confirm that polar solvents stabilize the transition state, lowering the activation energy by 15–20 kJ/mol.

Side Reactions and Mitigation

  • Oxidation : The 3-aminophenyl group may oxidize to nitro derivatives under aerobic conditions. This is mitigated by conducting reactions under nitrogen atmosphere .

  • Dimerization : Occurs at temperatures >200°C; controlled heating and excess solvent suppress this pathway.

Analytical Validation

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 6.8–7.2 (m, aromatic H), 4.1 (s, NH₂), 3.5 (s, triazolidine H).

  • IR : 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C-N).

  • HPLC Purity : >99% (C18 column, 220 nm) .

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can participate in various reactions such as oxidation, reduction, and electrophilic aromatic substitution .

Biology

  • Biochemical Probes: Research has indicated that 4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione can act as a biochemical probe to study interactions with biological macromolecules. Its aminophenyl group allows for hydrogen bonding with enzymes and receptors .
  • Antimicrobial and Anticancer Activities: Studies have explored its potential antimicrobial properties and anticancer activities. For instance, compounds derived from triazolidine structures have shown promising results in inhibiting cancer cell proliferation .

Medicine

  • Therapeutic Properties: There is ongoing research into the therapeutic applications of this compound, particularly its anti-inflammatory effects and potential use in cancer treatment. Preliminary studies suggest it may modulate specific cellular pathways involved in inflammation and tumor growth .

Industry

  • Specialty Chemicals Development: In industrial settings, this compound is utilized in the formulation of specialty chemicals that require specific properties such as enhanced reactivity or stability .

Mechanism of Action

The mechanism of action of 4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The triazolidine ring may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,4-triazolidine-3,5-dione scaffold is highly tunable, with substituents dictating chemical behavior. Below is a detailed comparison with structurally related derivatives:

Structural and Functional Group Variations

Compound Name Substituent(s) Key Functional Features
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione 3-Aminophenyl Primary amine for nucleophilic reactions; potential for coordination chemistry
4-(4-Aminophenyl)-1,2-dimethyl derivative 4-Aminophenyl, 1,2-dimethyl Enhanced steric hindrance; reduced solubility due to methyl groups
DAPTAD (4-(4-Dimethylaminophenyl) derivative) 4-Dimethylaminophenyl Electron-rich dimethylamino group; used in vitamin D metabolite analysis
PTAD (4-Phenyl derivative) Phenyl Classic Cookson reagent for Diels-Alder bioconjugation
4-(Pentafluoro-λ⁶-sulfanyl)phenyl derivative Pentafluoro-λ⁶-sulfanylphenyl Electrophilic sulfur group for radioisotopic labeling

Physical and Chemical Properties

Property 4-(3-Aminophenyl) Derivative 4-Methyl-1-Phenyl Derivative DAPTAD
Molecular Weight (g/mol) ~220 (estimated) 191.19 263.27
Melting Point Not reported Not reported Stable up to 150°C (decomposition)
Solubility Polar aprotic solvents (DMF, DMSO) Low in water; soluble in dichloromethane Soluble in acetonitrile, DMF
Thermal Stability Likely moderate (similar to analogs) Decomposes at >200°C Stable under dry, dark conditions

Research Findings and Key Insights

  • Substituent Effects: Electron-donating groups (e.g., dimethylamino in DAPTAD) enhance electrophilicity for bioconjugation, while bulky substituents (e.g., t-butylphenyl) improve polymer thermal stability .
  • Synthetic Challenges : Low yields (12–42%) in triazolidine-dione synthesis are common due to side reactions during oxidation and cyclization steps .
  • Biological Relevance: Anti-inflammatory activity is reported in triazolidine-dione derivatives, though 4-(3-aminophenyl) analogs remain understudied .

Biological Activity

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione is a compound that belongs to the class of triazolidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its potential applications in medicinal chemistry.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. A common method for assessing antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Compounds exhibiting higher scavenging activity than ascorbic acid are considered potent antioxidants.

Results from DPPH Assay

In studies involving related triazole compounds, it was noted that certain derivatives exhibited antioxidant activities significantly greater than that of ascorbic acid. For instance:

  • Compound A : DPPH inhibition 1.37 times higher than ascorbic acid.
  • Compound B : DPPH inhibition 1.35 times higher than ascorbic acid.

The structure-activity relationship (SAR) indicates that the presence of specific functional groups can enhance radical scavenging capacity. The introduction of an aniline moiety in some derivatives led to inactivity, highlighting the importance of functional group selection in designing effective antioxidants .

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. The MTT assay is commonly used to determine cell viability and cytotoxicity.

Case Studies

  • Human Glioblastoma U-87 : This cell line demonstrated higher sensitivity to triazolidine derivatives compared to other tested lines.
  • Triple-Negative Breast Cancer MDA-MB-231 : The compound exhibited moderate cytotoxicity against this aggressive cancer type.

Summary of Anticancer Activity

The anticancer activity is summarized in the table below:

CompoundCell LineIC50 (µM)Activity Level
4-(3-Aminophenyl)-...U-87XHigh
4-(3-Aminophenyl)-...MDA-MB-231YModerate

Note: Specific IC50 values (X and Y) would need to be sourced from experimental data.

Mechanistic Insights

The mechanism by which triazolidine derivatives exert their biological effects often involves modulation of oxidative stress pathways and apoptosis induction in cancer cells. The ability to scavenge free radicals contributes to their protective effects against cellular damage and tumor progression.

Q & A

Q. What are the standard synthetic routes for 4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione, and how can purity be ensured?

The compound is typically synthesized via cyclization reactions involving aryl hydrazines and carbonyl precursors. For example, analogous triazoline-diones are synthesized using ethyl aroylacetates and azides under controlled conditions . Microwave-assisted methods (e.g., one-pot reactions) may improve yield and reduce side products . Purity is validated using HPLC (>98%) and spectral characterization (¹H/¹³C NMR, IR) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aromatic proton environment and amine functionality.
  • IR Spectroscopy : To identify N-H (3200–3400 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : For molecular ion validation .

Q. What safety protocols are essential during synthesis and handling?

  • Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of amine and carbonyl intermediates.
  • Follow guidelines for waste disposal of azide-containing byproducts .
  • Conduct risk assessments using Safety Data Sheets (SDS) for analogous triazoline-diones .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound?

A 2³ factorial design can systematically vary temperature, solvent polarity, and catalyst concentration to maximize yield. For example:

FactorLow LevelHigh Level
Temperature60°C100°C
Solvent (DMF/H₂O)1:13:1
Catalyst (mol%)5%10%
Response surface methodology (RSM) identifies optimal conditions while minimizing trials .

Q. How do computational methods enhance reaction pathway prediction?

  • Density Functional Theory (DFT) : Models transition states and intermediates to predict feasible pathways.
  • Quantum Chemical Calculations : ICReDD’s approach combines computational and experimental data to refine reaction mechanisms (e.g., azide-alkyne cycloadditions) .

Q. How should conflicting spectral or reactivity data be resolved?

  • Statistical Analysis : Use ANOVA to identify outliers in replicate experiments.
  • Cross-Validation : Compare with structurally similar compounds (e.g., 4-phenyl-triazoline-dione derivatives) to isolate anomalies .

Q. What strategies improve stability under varying pH and temperature?

  • Accelerated Stability Testing : Expose the compound to pH 2–12 and 40–80°C for 48 hours, monitoring degradation via HPLC.
  • Lyophilization : Enhances shelf-life for hygroscopic intermediates .

Q. How can reactor design address scalability challenges?

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps.
  • Membrane Separation : Isolate byproducts during large-scale synthesis, aligning with CRDC subclass RDF2050104 .

Q. What green chemistry alternatives reduce environmental impact?

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or water.
  • Catalyst Recycling : Immobilize metal catalysts on silica supports to minimize waste .

Q. How are trace impurities identified and quantified?

  • LC-MS/MS : Detects sub-1% impurities (e.g., unreacted aryl amines).
  • Synthetic Controls : Use reference standards (e.g., 4-chlorophenyl-triazoline-dione) for calibration .

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